2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with the molecular formula C14H9ClF3N3S . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a methyl group, a trifluoromethyl group, and a nicotinonitrile moiety. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to further reactions, including nitrile formation and trifluoromethylation, under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile include:
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(2-thienyl)nicotinonitrile: This compound has a similar structure but with a thienyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)benzonitrile: This compound differs by having a benzonitrile moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3S/c1-8-4-11(14(16,17)18)10(5-19)13(21-8)22-7-9-2-3-12(15)20-6-9/h2-4,6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFUZYQLUOCFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CN=C(C=C2)Cl)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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